molecular formula C18H14FN3O3 B11126731 N-(4-fluorophenyl)-5-hydroxy-1-oxo-2,3-dihydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide

N-(4-fluorophenyl)-5-hydroxy-1-oxo-2,3-dihydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide

Cat. No.: B11126731
M. Wt: 339.3 g/mol
InChI Key: PXLHZYPQESIWHH-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-5-hydroxy-1-oxo-2,3-dihydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide is a complex organic compound belonging to the quinazoline derivatives. Quinazoline derivatives are known for their diverse biological activities, including anti-inflammatory, analgesic, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-5-hydroxy-1-oxo-2,3-dihydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide typically involves multiple steps. One common method includes the condensation of 4-fluoroaniline with an appropriate quinazoline precursor under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure consistency and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to scale up the production while maintaining the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-5-hydroxy-1-oxo-2,3-dihydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a quinazoline ketone, while nucleophilic substitution of the fluorine atom can result in various substituted quinazoline derivatives .

Scientific Research Applications

N-(4-fluorophenyl)-5-hydroxy-1-oxo-2,3-dihydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It is used in biological assays to investigate its effects on cellular processes and pathways.

    Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory, analgesic, and anticancer activities.

    Industry: It is utilized in the development of new pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-5-hydroxy-1-oxo-2,3-dihydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to the modulation of biological processes such as inflammation, cell proliferation, and apoptosis. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    3-(4-chlorophenyl)-6-iodo-4-oxo-3,4-dihydroquinazoline: Known for its anti-inflammatory and analgesic properties.

    4-phenethylaminoquinazoline: Exhibits significant anti-inflammatory and anticancer activities.

    2-substituted aminoquinazolinone: Used for its analgesic and antipyretic properties

Uniqueness

N-(4-fluorophenyl)-5-hydroxy-1-oxo-2,3-dihydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide stands out due to its unique combination of a fluorophenyl group and a hydroxyl-quinazoline structure. This unique structure contributes to its distinct biological activities and potential therapeutic applications .

Properties

Molecular Formula

C18H14FN3O3

Molecular Weight

339.3 g/mol

IUPAC Name

N-(4-fluorophenyl)-1,5-dioxo-3,4-dihydro-2H-pyrrolo[1,2-a]quinazoline-3a-carboxamide

InChI

InChI=1S/C18H14FN3O3/c19-11-5-7-12(8-6-11)20-17(25)18-10-9-15(23)22(18)14-4-2-1-3-13(14)16(24)21-18/h1-8H,9-10H2,(H,20,25)(H,21,24)

InChI Key

PXLHZYPQESIWHH-UHFFFAOYSA-N

Canonical SMILES

C1CC2(NC(=O)C3=CC=CC=C3N2C1=O)C(=O)NC4=CC=C(C=C4)F

Origin of Product

United States

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